D-glutaminamide
Description
Significance of Chirality in Biological Systems: Beyond L-Amino Acids
Chirality is a fundamental geometric property of molecules, where a molecule and its mirror image are non-superimposable, much like a person's left and right hands. wikipedia.org These mirror-image forms are known as enantiomers. wikipedia.org In biological systems, this "handedness" is critical. Life on Earth exhibits a striking preference for one enantiomer over the other, a phenomenon known as homochirality. mdpi.com For instance, the amino acids that make up proteins are almost exclusively in the L-configuration ("left-handed"), while sugars are predominantly in the D-configuration ("right-handed"). the-innovation.orgacs.org
This stereospecificity is crucial for the proper functioning of biological machinery. Enzymes, themselves chiral, often interact with only one enantiomer of a substrate, similar to how a right-handed glove only fits a right hand. wikipedia.org The consistent chirality of L-amino acids allows proteins to fold into specific, stable three-dimensional structures, such as alpha-helices and beta-pleated sheets, which are essential for their function. quora.com A mix of D- and L-amino acids would disrupt these structures. quora.com
While L-amino acids are central to protein synthesis, D-amino acids are not mere biological rarities. They are found across all kingdoms of life and participate in a variety of vital physiological processes, distinct from their L-counterparts. acs.orgquora.com Their functions range from structural roles in bacterial cell walls to signaling molecules and neurotransmitters. quora.comwikipedia.org
Historical Context of D-Amino Acid Discovery and Emerging Research
The belief that life was exclusively based on L-amino acids was a long-held dogma in biology. mdpi.comresearchgate.net The first discoveries of D-amino acids in nature were in microorganisms. For example, peptidyl poly-D-glutamic acid was identified in bacterial cell walls in the 1930s. researchgate.net For decades, D-amino acids were primarily associated with the cell walls of bacteria, where they provide resistance against degradation by proteolytic enzymes, and in peptide antibiotics. mdpi.comwikipedia.org
The presence of free D-amino acids in multicellular organisms was first reported in the 1950s in insects and mollusks. wikipedia.org However, it wasn't until the 1980s that a D-amino acid was found as a component of a gene-derived peptide in an animal, with the discovery of D-alanine in the frog skin peptide dermorphin. researchgate.netnih.gov This finding challenged the consensus that animal proteins were composed solely of L-amino acids and revealed that D-amino acid incorporation could be a result of a specific, enzyme-catalyzed post-translational modification, rather than spontaneous racemization. nih.gov
Since these discoveries, research has identified numerous D-amino acid-containing peptides (DAACPs) in a variety of animals, including spiders, mollusks, and even the platypus. nih.govscience.gov Furthermore, free D-amino acids, such as D-serine and D-aspartic acid, have been found to play significant roles in the nervous and endocrine systems of mammals. wikipedia.org This has shifted the scientific perspective, establishing D-amino acids as important functional molecules and opening up new avenues of research into their biosynthesis, metabolism, and physiological roles. mdpi.com
Position of D-Glutaminamide within the D-Amino Acid Sphere
This compound, also known as (2R)-2-amino-4-carbamoylbutanoic acid, is the D-enantiomer of the common amino acid glutamine. drugbank.com Glutamine itself is the most abundant free amino acid in the human body and is involved in numerous metabolic processes, including protein synthesis, nitrogen transport, and maintaining acid-base balance. drugbank.comwikipedia.org
Within the family of D-amino acids, this compound is less extensively studied than its counterparts like D-serine or D-aspartate, which have well-documented roles as neurotransmitters. wikipedia.org It is structurally related to D-glutamic acid (D-glutamate), another significant D-amino acid found in nature. D-glutamate is a key component of the peptidoglycan in bacterial cell walls, contributing to their structural integrity. wikipedia.org Research has also explored the effects of D-glutamate on enzyme activity, such as glutamine synthetase in Escherichia coli. nih.govnih.gov
This compound's significance often arises in the context of peptide synthesis and metabolism. The synthesis of peptides containing a D-glutamine residue, for which this compound is a precursor, has been a subject of chemical research. google.com The study of this compound and its derivatives contributes to the broader understanding of how D-amino acids are incorporated into peptides and how their presence affects peptide structure and function. science.gov
Overview of Key Research Areas Pertaining to this compound
Research pertaining to this compound primarily falls into several key areas:
Chemical Synthesis and Peptide Chemistry : A significant area of research has focused on the chemical synthesis of optically pure D-glutamine and its derivatives, including this compound. google.comresearchgate.net These methods are crucial for producing materials for further study and for the synthesis of D-amino acid-containing peptides (DAACPs). google.com The development of efficient synthetic routes allows researchers to create peptides where a specific L-amino acid is replaced by its D-counterpart, enabling the study of how this change in chirality affects the peptide's biological activity and stability. science.gov
Enzymology and Metabolism : Studies have investigated the interaction of D-amino acids, including those related to this compound, with enzymes. For instance, research has explored the synthesis of D-beta-glutamine from beta-glutamic acid by glutamine synthetase, demonstrating that enzymes can, in some cases, interact with D-enantiomers or their analogues. nih.gov Other studies have looked at how D-glutamate and other D-amino acids can influence the activity levels of enzymes like glutamine synthetase in bacteria, suggesting roles in metabolic regulation. nih.govnih.gov
Potential Biological Functions : While specific, direct biological roles of free this compound in mammals are not as well-defined as those for D-serine, its L-enantiomer, L-glutamine, is a critical molecule for cellular energy, nitrogen transport, and immune function. wikipedia.orgnih.gov Peptides containing glutamine have been studied for their role in protecting the intestinal barrier. mdpi.com Research into this compound-containing peptides helps to determine if the D-configuration confers unique properties, such as increased resistance to enzymatic degradation, which could have implications for the development of more stable peptide-based therapeutics. researchgate.net
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-amino-4-carbamoylbutanoic acid drugbank.com |
| Molecular Formula | C5H10N2O3 chemicalbook.com |
| Molecular Weight | 146.14 g/mol chemicalbook.com |
| CAS Number | 5959-95-5 drugbank.com |
| Classification | D-alpha-amino acid drugbank.com |
| Synonyms | D-Glutamine, D-2-Aminoglutaramic acid drugbank.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminopentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGISIDBXHGCDW-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347595 | |
| Record name | (2R)-2-Aminopentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110926-64-2 | |
| Record name | (2R)-2-Aminopentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms and Biological Roles in Research Models
Enzymatic Kinetics and Structural Biology of D-Glutaminamide-Interacting Enzymes
The enzymatic processing of this compound is primarily carried out by a class of enzymes known as D-stereospecific amidases. These enzymes exhibit a high degree of selectivity for D-isomers of amino acid amides, catalyzing their hydrolysis to the corresponding D-amino acid and ammonia (B1221849).
Structure-Function Relationships in D-Stereospecific Enzymes
The three-dimensional structure of an enzyme's active site is a critical determinant of its substrate specificity. studysmarter.co.uk For D-stereospecific enzymes, the arrangement of amino acid residues within the active site creates a chiral environment that preferentially binds and orients D-enantiomers for catalysis. scitechnol.com While crystal structures of enzymes in complex with this compound are not widely available, broader studies on D-amidases and related enzymes provide insights.
The active sites of these enzymes are often shaped to accommodate the specific side chain of the amino acid amide. The low activity of the B. borstelensis D-methionine amidase towards this compound could be attributed to a suboptimal fit of the glutaminyl side chain within the active site, which is likely optimized for the longer, linear side chain of methionine. pu-toyama.ac.jp
The evolution of enzyme stereospecificity is a complex process driven by the need to utilize specific chiral substrates from the environment. scitechnol.com The structural basis for this selectivity lies in the precise positioning of functional groups within the active site that interact with the substrate.
Allosteric Regulation and Enzyme Dynamics Pertinent to this compound Conversion
Allosteric regulation, where the binding of a molecule at one site on an enzyme affects the activity at another site, is a key mechanism for controlling metabolic pathways. nih.govnih.gov While specific studies on the allosteric regulation of D-amidases by this compound or its products are limited, general principles of enzyme regulation can be applied.
The activity of D-amidases can be influenced by the presence of metal ions and inhibitors. For example, a D-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis BCS-1 was strongly activated by Co²⁺ and Mn²⁺ and inhibited by EDTA, suggesting a role for metal ions in its catalytic function or structural integrity. nih.gov Such factors could dynamically influence the rate of this compound conversion in a cellular context.
Cellular and Subcellular Localization Studies
The location of this compound and its interacting enzymes within the cell is crucial to understanding its biological role. While direct studies on the subcellular localization of this compound are scarce, the localization of related enzymes and transporters provides clues.
For instance, studies on the glutamate (B1630785) transporter GLAST and the enzyme glutamine synthetase in the rat vestibular end organ show their co-localization in supporting cells. nih.gov This suggests a mechanism for the uptake and metabolism of glutamate, a structurally related amino acid. Glutamine synthetase, which converts glutamate to glutamine, is found in specific cellular and subcellular compartments, highlighting the compartmentalization of amino acid metabolism. nih.gov
The subcellular localization of proteins can be determined using various techniques, including immunofluorescence microscopy and the expression of fluorescently tagged proteins. biorxiv.orgplos.org Such studies have revealed that the localization of enzymes can be dynamic and can be altered in response to cellular signals or the expression of other proteins. plos.org While not directly investigating this compound, these methodologies could be applied to map its distribution and the location of its metabolic enzymes.
Involvement in Specific Cellular Processes (Mechanistic Studies in in vitro and ex vivo Models)
Influence on Cellular Metabolism and Bioenergetics
The metabolic fate of this compound and its impact on cellular energy production are areas of active research. While direct studies on this compound are limited, research on the closely related L-glutamine provides a framework for potential roles.
L-glutamine is a critical nutrient for many cancer cells, where it is used for anaplerosis to replenish the tricarboxylic acid (TCA) cycle and for the synthesis of nucleotides and antioxidants. embopress.org This process, known as glutaminolysis, is crucial for maintaining cellular bioenergetics and supporting rapid proliferation. embopress.org High-invasive ovarian cancer cells, for example, show a marked dependency on glutamine for their growth and energy production. embopress.org
Given that this compound can be converted to D-glutamate, it is plausible that this D-amino acid could enter metabolic pathways, although likely with different efficiencies and through different enzymatic machinery than its L-counterpart. The study of cellular bioenergetics, which examines the flow of energy in cells, is essential to understanding how compounds like this compound might influence processes such as glycolysis and mitochondrial respiration. unibo.itnih.govmdpi.com
In vitro models using cell cultures are instrumental in dissecting these metabolic effects. For example, the impact of various compounds on cellular metabolism can be assessed by measuring oxygen consumption rates (a measure of mitochondrial respiration) and extracellular acidification rates (a measure of glycolysis). mdpi.com Such approaches could be used to determine if this compound or its metabolic products affect cellular energy balance.
Contributions to Redox Homeostasis
The maintenance of cellular redox balance is critical for cell survival, and it relies on a delicate equilibrium between the production of reactive oxygen species (ROS) and their removal by antioxidant systems. frontiersin.org The tripeptide glutathione (B108866) (GSH), synthesized from glutamate, cysteine, and glycine (B1666218), is the most abundant non-enzymatic antioxidant in cells, playing a central role in this process. frontiersin.orgnih.gov
L-glutamine is a key contributor to redox homeostasis, primarily by serving as a precursor for glutamate, a building block of glutathione. frontiersin.orgthermofisher.com The conversion of L-glutamine to L-glutamate is catalyzed by glutaminase (B10826351) (GLS). nih.govembopress.org This glutamate can then be used for GSH synthesis. Furthermore, glutamine metabolism supports the production of NADPH, a crucial cofactor for glutathione reductase, the enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG). nih.govnih.gov In certain cancer cells, glutamine metabolism is reprogrammed to enhance NADPH production, thereby decreasing mitochondrial ROS and supporting survival under stress. nih.gov Studies on Krastransformed mouse fibroblasts and human glioma cells have demonstrated that glutamine catabolism is essential for maintaining redox balance, in part by supporting glutathione synthesis and the activity of enzymes like glutathione peroxidase. febscongress.orgoncotarget.com
Direct research on the role of this compound in redox homeostasis is limited. The metabolic pathways that make L-glutamine a central player in redox control are highly stereospecific. The enzymes involved, such as glutaminase and those in the glutathione synthesis pathway, are adapted to recognize the L-isomer. However, some studies suggest that D-amino acids can be metabolized, and their potential indirect effects on redox balance cannot be entirely dismissed without further investigation. For instance, if this compound were converted to D-glutamate, its subsequent metabolism would depend on the presence of D-amino acid-specific enzymes, which are less common in mammalian cells.
Roles in Nucleotide and Other Biomolecule Synthesis
The synthesis of essential biomolecules, including nucleotides (the building blocks of DNA and RNA) and other amino acids, is fundamental for cell proliferation and function. L-glutamine plays a critical role as a primary nitrogen donor in these biosynthetic pathways. thermofisher.comnih.gov
In de novo nucleotide synthesis, the amide group of L-glutamine is utilized in several key enzymatic steps. nih.gov For purine (B94841) synthesis, L-glutamine contributes nitrogen atoms at two steps in the formation of the purine ring. nih.govbu.edu For pyrimidine (B1678525) synthesis, the synthesis pathway is initiated by carbamoyl (B1232498) phosphate (B84403) synthetase II, which uses L-glutamine as the nitrogen donor. nih.govlibretexts.org Consequently, a steady supply of L-glutamine is essential for rapidly proliferating cells, such as those in the gut, the immune system, and tumors, to support DNA replication and RNA production. embopress.orgnih.gov
L-glutamine also serves as a precursor for the synthesis of other non-essential amino acids. Its deamidation yields glutamate, which can be further converted into proline and, via the Krebs cycle, to aspartate and asparagine. embopress.org
The ability of this compound to participate in these pathways is not well-established and is likely highly restricted due to the stereospecificity of the enzymes involved, such as amidotransferases and synthetases. libretexts.org Research on Caco-2 cells has shown that the presence of high levels of L-glutamine is essential for cell proliferation, a process linked to the fractional synthesis rate of purine nucleotides, and that exogenous nucleotides cannot replace this dependency. nih.gov While some enzymes can synthesize D-amino acid amides like this compound, their role as substrates in major biosynthetic pathways in mammalian cells appears minimal. mdpi.comresearchgate.net
Biological Significance in Select Organisms/Cell Lines (Excluding Human Clinical Context)
D-Amino Acid Incorporation in Microbial Cell Wall Components
In contrast to its limited role in mammalian biosynthesis, D-glutamine (the amidated form of D-glutamate) is a crucial component in the physiology of certain bacteria, particularly in the construction of their cell wall. The bacterial cell wall contains a unique polymer called peptidoglycan (PG), which is essential for maintaining structural integrity. wikipedia.org This mesh-like layer is composed of polysaccharide chains cross-linked by short peptide stems, which notably contain D-amino acids like D-alanine and D-glutamic acid. wikipedia.orgfrontiersin.org The presence of these D-isomers provides resistance to most host proteases, which are specific for L-amino acids. frontiersin.org
A critical step in the synthesis of peptidoglycan in some bacteria is the amidation of D-glutamate to D-glutamine. In Mycobacterium smegmatis, this conversion is essential for cell wall cross-linking and, consequently, for bacterial growth. frontiersin.org This amidation is carried out by the MurT-GatD complex, an ATP-dependent enzyme. frontiersin.org Depletion of either MurT or GatD inhibits the amidation of the D-glutamate residue in the lipid II peptidoglycan precursor, leading to reduced PG cross-linking, increased sensitivity to antibiotics like β-lactams, and ultimately, cessation of cell growth. frontiersin.org
Studies using synthetic fluorescent probes have confirmed that the amidated D-glutamine form is required for the incorporation of peptide mimics into the mycobacterial cell wall. frontiersin.org This highlights that this compound, as part of the peptide stem, is not just a structural variant but a required element for the fundamental process of cell wall biosynthesis in these organisms. Furthermore, a dipeptide containing this compound (glucosaminyl-muramyl-dipeptide) has been identified as a bacterial cell wall component that exhibits adjuvant activity. researchgate.net
| Enzyme/Complex | Organism | Function | Significance |
| MurT-GatD | Mycobacterium smegmatis | Catalyzes the amidation of D-glutamate to D-glutamine in the peptidoglycan precursor lipid II. frontiersin.org | Essential for peptidoglycan cross-linking, cell wall integrity, and bacterial growth. frontiersin.org |
This table is interactive. Click on the headers to learn more about each column.
Metabolic Studies in Cultured Mammalian and Non-Mammalian Cells
Mammalian cell culture media are almost universally supplemented with L-glutamine, as most cultured cells are "glutamine addicted," meaning they cannot survive or proliferate without an external supply, despite it being a non-essential amino acid. thermofisher.comembopress.org L-glutamine serves as a major carbon and nitrogen source, fueling the TCA cycle and the synthesis of nucleotides and proteins. thermofisher.comnih.gov
Studies on the metabolic fate of this compound or D-glutamine in cultured cells are less common and generally highlight the stereospecific preference for the L-isomer. When Chinese Hamster Ovary (CHO) cells were grown in a medium where glutamine was replaced by glutamate, significant metabolic redistribution occurred, but this does not directly address the utility of the D-isomer. nih.gov
The general understanding is that mammalian cells lack robust pathways for utilizing D-amino acids. While D-amino acid oxidase exists, its activity and substrate specificity vary. The inability of most mammalian cell lines to use D-glutamine as a substitute for L-glutamine suggests that the enzymes responsible for glutamine transport and metabolism, such as glutaminase, are highly specific for the L-form. This dependency underscores the distinct metabolic pathways and enzymatic specificities between isomers.
Roles in Specific Biological Systems (e.g., Retinal Metabolism, Neurobiology Models)
In complex biological systems like the retina, L-glutamine metabolism is vital for neuronal function. The retina maintains a "glutamate-glutamine cycle," where Müller glial cells take up the neurotransmitter L-glutamate from the synapse, convert it to L-glutamine via glutamine synthetase, and release it back to neurons, which then convert it back to L-glutamate for use as a neurotransmitter. frontiersin.orgnih.gov This cycle is crucial for sustaining neurotransmission and protecting neurons from glutamate-induced excitotoxicity. frontiersin.orgnih.gov
Studies on rat retinas where glutamine synthetase was inhibited showed a drastic reduction in neurotransmission, which could be fully restored by supplying exogenous L-glutamine. nih.gov Research on diabetic retinopathy in rat models has also shown that dysregulation of glutamate/glutamine metabolism is implicated in the disease's pathogenesis. arvojournals.org
There is little evidence to suggest that this compound can participate in this highly specific cycle. The enzymes at its core, glutamine synthetase in glia and glutaminase in neurons, are stereospecific for the L-isomers. Introducing this compound into this system would likely not support the glutamate-glutamine cycle, and its potential effects, whether inert or disruptive, have not been extensively characterized.
In broader neurobiology, D-amino acids are known to have specific roles, most notably D-serine as a co-agonist at the NMDA receptor. However, a direct metabolic or signaling role for this compound in neurobiological models has not been established in the literature.
Computational and Theoretical Studies on this compound
Computational chemistry provides valuable insights into the properties of molecules like this compound, even when experimental data is scarce. Theoretical studies can model molecular geometry, conformational possibilities, and interactions with other molecules, such as enzymes.
While specific computational studies focusing solely on this compound are not abundant, broader research on D-amino acid-containing peptides offers relevant insights. Computational approaches can be used to predict how the inclusion of a D-amino acid affects a peptide's structure, such as destabilizing helical formations. mdpi.com This is critical for understanding the structural consequences of D-amino acid incorporation in microbial peptides or synthetic peptide drugs.
Furthermore, computational modeling has been applied to enzymes that interact with D-amino acid derivatives. For example, structural and computational studies on enzymes like D-amino acid amidase, which can hydrolyze D-amino acid amides, help elucidate their catalytic mechanisms and substrate specificity. researchgate.net Such studies can reveal the precise molecular interactions—such as hydrogen bonding and hydrophobic contacts—that allow an enzyme to recognize a D-isomer like this compound while rejecting its L-counterpart. These theoretical models are essential for designing synthetic enzymes or inhibitors and for understanding the unique biological roles of D-amino acids.
Molecular Mechanics and Dynamics Simulations
Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the structural and dynamic properties of systems containing this compound. mdpi.comwikipedia.org These simulations track the movements of atoms and molecules over time, offering a detailed view of their dynamic evolution. wikipedia.org
One area of focus has been the interaction of this compound with enzymes. Classical molecular dynamics simulations have been employed to study the binding of D-glutamine, as a substrate analogue of D-glutamate, to glutamate racemase. nih.gov These simulations revealed multiple stable conformations of the substrate analogue within the enzyme's active site, suggesting several possible binding modes. nih.gov This flexibility is significant as it helps to reconcile discrepancies between crystallographic data and the proposed enzymatic mechanism. nih.gov
MD simulations have also been instrumental in understanding the conformational flexibility of larger enzyme complexes that interact with related molecules like L-glutamine. For instance, simulations of the glutamate synthase α subunit have provided information on conformational changes triggered by substrate binding. nih.gov These studies show how the enzyme's active site can switch between inactive and active conformations, and how substrate binding can open channels for molecules like ammonia to move within the enzyme. nih.gov The insights gained from such simulations on L-glutamine can inform our understanding of how its D-enantiomer amide might interact with similar enzymatic systems.
Furthermore, MD simulations have been used to explore the influence of D-amino acid incorporation, including this compound, on the properties of peptides. diva-portal.org Such studies are crucial in the context of host defense peptides, where the inclusion of D-amino acids can enhance stability and selective toxicity. mdpi.com
Interactive Table: Key Parameters in Molecular Dynamics Simulations of Amino Acid-Enzyme Interactions.
| Simulation Parameter | Typical Value/Setting | Significance |
| Force Field | AMBER, GROMACS | Defines the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Represents the solvent environment. |
| Simulation Time | Nanoseconds (ns) to Microseconds (μs) | Duration of the simulation to capture relevant motions. |
| Temperature | ~300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates physiological conditions. |
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of molecules like this compound. mdpi.comscienceopen.com These methods, particularly Density Functional Theory (DFT), allow for the calculation of properties that govern chemical reactions. mdpi.comscienceopen.com
While specific quantum chemical studies focusing exclusively on this compound are not extensively documented in readily available literature, the principles of these calculations are broadly applicable. For any molecule, quantum chemistry can be used to determine its electron density, which in turn dictates its ground-state properties and reactivity. mdpi.com
The application of these methods can predict reaction pathways, transition state energies, and the influence of the molecular environment on reactivity. nih.govrsc.org For this compound, such calculations could elucidate its susceptibility to enzymatic or non-enzymatic reactions, such as deamidation or racemization. By calculating the energies of different molecular orbitals (e.g., HOMO and LUMO), one can predict the most likely sites for nucleophilic or electrophilic attack.
These computational approaches have been successfully used to design and predict the outcomes of chemical reactions involving complex organic molecules, demonstrating their power in understanding and manipulating chemical processes. nih.govrsc.org
In silico Modeling of Enzyme-Substrate Interactions
In silico modeling plays a crucial role in predicting and analyzing the interactions between small molecules like this compound and their potential enzyme targets. nih.govnih.gov These computational techniques, which include molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, are essential for understanding the specificity and mechanism of enzyme catalysis. nih.govmpg.de
Molecular docking studies can predict the preferred binding orientation of this compound within the active site of an enzyme. This is achieved by sampling a large number of possible conformations and scoring them based on their interaction energies. Such studies have been used to investigate the binding of ligands to various enzymes, providing insights into the key residues involved in substrate recognition and binding. mdpi.commdpi.com For example, in studies of glutamate racemase, docking, combined with molecular dynamics, has helped to characterize different stable binding modes for D-glutamine. nih.gov
For a more detailed analysis of the chemical steps of an enzymatic reaction, QM/MM simulations are employed. mpg.de In this approach, the reactive part of the system (the substrate and key active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. mpg.de This allows for the modeling of bond-breaking and bond-forming events, providing a detailed picture of the reaction mechanism at an electronic level.
These in silico methods are not only used to understand natural enzymatic processes but also to guide the design of novel enzyme inhibitors. plos.orgrsc.org By understanding the detailed interactions between a substrate or inhibitor and an enzyme, researchers can rationally design new molecules with improved binding affinity or inhibitory activity.
Interactive Table: Computational Methods for Studying Enzyme-Substrate Interactions.
| Method | Primary Application | Information Gained |
| Molecular Docking | Predicting binding modes | Binding affinity, orientation of ligand, key interacting residues. |
| Molecular Dynamics (MD) | Simulating dynamic behavior | Conformational changes, stability of complex, solvent effects. |
| QM/MM | Modeling chemical reactions | Reaction pathways, transition state structures, activation energies. |
Synthetic Methodologies for D Glutaminamide and Its Derivatives As Research Probes
Chiral Synthesis of D-Glutaminamide and its Analogs
Chiral synthesis, also known as enantioselective or asymmetric synthesis, refers to methods that preferentially form one specific enantiomer of a chiral molecule. wikipedia.org This is particularly important for compounds like this compound, as different enantiomers can have distinct biological activities. wikipedia.org
The development of synthetic routes that yield high enantiomeric purity is a central goal in modern chemistry. wikipedia.org For D-amino acids, these routes often begin with prochiral precursors and employ chiral catalysts or auxiliaries to direct the stereochemical outcome.
One prominent method is the use of biocatalysis. D-amino acid transaminases (D-AATs), which are pyridoxal-5'-phosphate-dependent enzymes, can catalyze the asymmetric synthesis of optically pure D-amino acids from their corresponding α-keto acids. mdpi.com For instance, a D-amino acid transaminase from Haliscomenobacter hydrossis has been effectively used for the amination of various α-keto acids using D-glutamate as the amino group donor, achieving yields of 95–99% and an enantiomeric excess (ee) of over 99%. mdpi.com To drive the reaction to completion, such systems can be coupled with auxiliary enzymes that remove the α-ketoglutarate byproduct. mdpi.com
Another powerful approach involves the catalytic enantioselective reduction of specific ketone precursors. A general method for α-amino acid synthesis utilizes a chiral (S)-oxazaborolidine catalyst to reduce trichloromethyl ketones into (R)-secondary alcohols with high enantioselectivity, which can then be converted to the desired amino acid. organic-chemistry.org
Chiral auxiliaries are stereogenic compounds temporarily attached to a substrate to control the stereochemistry of subsequent reactions. sigmaaldrich.cnwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. sigmaaldrich.cn Auxiliaries derived from natural sources like amino acids and terpenes are commonly used. nih.gov For example, pseudoephedrine can be used as a chiral auxiliary, where it is first converted to an amide. The subsequent alkylation reaction is directed by the auxiliary's stereochemistry. wikipedia.org Evans' oxazolidinone auxiliaries are also widely employed in asymmetric alkylation and aldol (B89426) reactions to produce chiral synthons. researchgate.net
Chiral catalysts, which include both metal complexes with chiral ligands and metal-free organocatalysts, offer an efficient way to produce enantiomerically enriched products. wikipedia.org Chiral phase-transfer catalysis (PTC) has been successfully applied to the synthesis of glutamic acid derivatives. nih.govcapes.gov.br In this method, a chiral catalyst facilitates the reaction between an aqueous phase and an organic phase, achieving high yields and enantioselectivities (up to 97% ee) in the synthesis of 4-alkylidenyl glutamic acid derivatives. nih.govcapes.gov.br Additionally, biomimetic catalysis using specifically designed chiral pyridoxal (B1214274) catalysts can achieve the efficient synthesis of α-quaternary chiral glutamic acid derivatives through α-C allylic alkylation of N-unprotected α-substituted amino acid esters. acs.org
Functionalization of this compound for Research Applications
Functionalization involves modifying this compound to create probes for specific research purposes, such as understanding biological processes or developing new materials. nih.gov
The incorporation of D-amino acids like this compound into peptides and polymers is a key strategy in biomaterial science. nih.govnih.gov Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, a desirable property for therapeutic peptides. nih.gov Solid-phase peptide synthesis (SPPS) is a versatile technique that allows for the incorporation of non-standard amino acids, including D-isomers, into a peptide sequence. mdpi.com
Peptide-polymer conjugates combine the properties of biological molecules with synthetic polymers, creating hybrid materials with novel functionalities. nih.govanr.fr For example, conjugating peptides to polymers like polyethylene (B3416737) glycol (PEG) can modify the material's mechanical properties. nih.gov The inclusion of D-amino acids can influence the secondary structure and self-assembly of these biomaterials. nih.govnih.gov Polypeptides such as poly(glutamic acid) are explored as biodegradable carriers for drug delivery, and the use of D-amino acids can further tailor their properties. mdpi.com The functionalization of biomaterial scaffolds with bioactive molecules is a critical step in creating materials that can effectively support tissue regeneration. nih.govacs.org
Isotopically labeled compounds, where atoms are replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, ²H/D), are indispensable tools for metabolic research. lumiprobe.com Tracing the fate of these labeled molecules through metabolic pathways provides quantitative data on pathway activity, known as metabolic flux analysis. researchgate.netnih.gov
L-glutamine labeled with stable isotopes like ¹³C or ¹⁵N is widely used as a tracer to study central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. researchgate.netmedchemexpress.comisotope.comnih.gov For instance, U-¹³C-glutamine infusion in mouse models has shown that glutamine is a major fuel for the TCA cycle in CD8+ T effector cells during an immune response. nih.gov The synthesis of this compound with stable isotopes would allow for similar tracing studies to elucidate its specific metabolic roles. Deuterium-labeled amino acids, such as D,L-Glutamic-2,4,4-d3 acid, serve as internal standards for quantifying glutamic acid and glutamine in samples using mass spectrometry. lumiprobe.com The synthesis of labeled this compound would enable precise quantification and tracking in complex biological systems.
Synthetic Biology Approaches for D-Amino Acid Research
Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers powerful tools for D-amino acid research. portlandpress.com One major goal is to expand the genetic code to enable the site-specific incorporation of non-canonical amino acids (ncAAs), including D-amino acids, into proteins. frontiersin.orgacs.org
This can be achieved by engineering orthogonal translation systems, which consist of a modified aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. frontiersin.org For example, an engineered pyrrolysyl-tRNA synthetase (PylRS) has been developed that can charge its corresponding tRNA with a D-amino acid, allowing for its incorporation into recombinant proteins. frontiersin.org Another approach involves the post-translational modification of peptides. Radical S-adenosyl methionine (SAM) epimerases are enzymes that can convert L-amino acid residues within a peptide sequence to D-amino acid residues. researchgate.net These enzymes have shown remarkable substrate promiscuity, suggesting significant potential for engineering peptides with specific D-amino acid patterns. researchgate.net These synthetic biology strategies open the door to creating novel peptides and proteins with enhanced stability or unique functions that are not accessible through traditional methods. nih.govfrontiersin.org
Compound Index
Genetic Code Expansion for Site-Directed Incorporation of D-Amino Acids into Proteins
The central dogma of molecular biology describes a system that translates a nucleic acid code into proteins built from a canonical set of twenty L-amino acids. However, advancements in synthetic biology have enabled the expansion of this genetic code, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs), including D-amino acids, into proteins. mdpi.comnih.gov This technology provides powerful tools for creating proteins with novel structures and functions, and for probing biological processes with atomic-level precision. nih.govcam.ac.uk
The most established method for incorporating ncAAs relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. mdpi.com This pair must be "orthogonal" to the host organism's endogenous translational machinery, meaning the orthogonal synthetase does not charge any of the host's tRNAs, and the orthogonal tRNA is not recognized by any of the host's synthetases. mdpi.com Typically, a stop codon, most commonly the amber codon (UAG), is repurposed to encode the ncAA. springernature.comfrontiersin.org When the ribosome encounters this in-frame UAG codon in the messenger RNA (mRNA), the orthogonal tRNA, charged with the desired ncAA by the orthogonal aaRS, recognizes the codon and delivers the ncAA for incorporation into the growing polypeptide chain. nih.gov
The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea of the Methanosarcinaceae family are a widely used orthogonal pair. cam.ac.ukfrontiersin.org The PylRS enzyme possesses a highly adaptable active site that can be engineered through directed evolution or rational design to recognize and activate a vast array of ncAAs, including D-amino acids. nih.govfrontiersin.org
While the ribosome's peptidyl transferase center can accommodate D-amino acids, the efficiency is often lower than for L-isomers. frontiersin.org Research has shown that in vitro, the incorporation efficiency for D-phenylalanine, D-histidine, and D-tyrosine can be 50-70% of their L-counterparts. frontiersin.org Overcoming cellular editing mechanisms that might remove D-amino acids is a key challenge. One strategy to enhance incorporation is to generate high intracellular concentrations of the D-aminoacyl-tRNA, effectively overwhelming these editing functions. frontiersin.org Successful incorporation of D-lysine analogues into proteins in E. coli has been demonstrated using engineered PylRS/tRNAPyl pairs, showcasing the potential of this system to expand the chiral diversity of protein building blocks for applications in novel protein design and therapeutics. frontiersin.org
Table 1: Key Components for Site-Directed Incorporation of D-Amino Acids
| Component | Example | Function | Reference |
| Host Organism | Escherichia coli | Provides the core translational machinery (ribosomes, elongation factors). | mdpi.com |
| Orthogonal aaRS | Engineered Pyrrolysyl-tRNA Synthetase (PylRS) | Specifically recognizes and attaches the desired D-amino acid to the orthogonal tRNA. | nih.govfrontiersin.org |
| Orthogonal tRNA | tRNAPylCUA | Contains the CUA anticodon to recognize the repurposed UAG (amber) stop codon. | cam.ac.ukfrontiersin.org |
| Repurposed Codon | UAG (Amber Stop Codon) | A codon in the gene of interest is mutated to UAG to specify the site of D-amino acid incorporation. | springernature.comfrontiersin.org |
| Target Amino Acid | This compound (or other D-amino acid) | The non-canonical amino acid supplied in the growth medium to be incorporated into the target protein. | frontiersin.org |
Engineering Microbial Strains for Enhanced this compound Production or Metabolism Study
Metabolic engineering is the targeted modification of an organism's genetic and regulatory processes to enhance the production of specific substances. wikipedia.org Industrial microorganisms like Escherichia coli and Corynebacterium glutamicum are frequently engineered for the overproduction of amino acids due to their well-characterized metabolisms and genetic tractability. wikipedia.orgsciengine.com The production of this compound can be achieved by engineering these microbial platforms to express specific enzymatic pathways and by optimizing metabolic fluxes to ensure a high yield.
One established enzymatic route for this compound synthesis is the hydrolysis of a corresponding amide precursor. For instance, D-stereospecific amino acid amidases can catalyze the hydrolysis of D-amino acid amides to yield the desired D-amino acid. pu-toyama.ac.jp A thermostable D-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis BCS-1 has demonstrated activity towards this compound, indicating its potential as a biocatalyst. nih.gov Another method involves the hydrolysis of N-acyl-D-amino acids via N-acyl-D-amino acid amidohydrolase, a technique successfully used for synthesizing D-phenylalaninamide, D-tyrosinamide, and this compound. mdpi.com
To engineer a microbial strain for this compound production, several key strategies can be employed:
Heterologous Pathway Expression: Genes encoding enzymes for this compound synthesis, such as a D-amino acid amidase or glutamine synthetase active with D-glutamate, would be introduced and expressed in the host strain. mdpi.comnih.gov
Enhancing Precursor Supply: The metabolic pathways leading to the precursor, such as D-glutamic acid, must be amplified. This can involve overexpressing key enzymes in the precursor's biosynthesis pathway. sciengine.comacs.org For example, increasing the carbon flow towards oxaloacetate, a key precursor for the aspartate family of amino acids, is a common strategy. acs.org
Blocking Competing Pathways: To maximize the carbon flux towards this compound, pathways that divert the precursor into other metabolites are blocked or attenuated. sciengine.com This is often achieved through gene knockouts.
Eliminating Feedback Inhibition: Biosynthetic pathways are often regulated by feedback inhibition, where the final product inhibits an early enzyme in the pathway. Site-directed mutagenesis can be used to create enzymes that are resistant to this inhibition, thereby maintaining a high rate of product synthesis. sciengine.com
Engineered strains are also invaluable for studying the metabolism of this compound. By creating strains with specific gene deletions (knockouts), researchers can identify genes and enzymes involved in the degradation or modification of this compound. Conversely, strains that overproduce the compound can be used to investigate its physiological effects on the cell and identify potential transport systems.
Table 2: Substrate Specificity of a D-Stereospecific Alanine Amidase from Brevibacillus borstelensis BCS-1
| Substrate | Relative Activity (%) |
| D-Alaninamide | 100 |
| D-Valinamide | 30 |
| D-Leucinamide | 23 |
| D-Isoleucinamide | 15 |
| This compound | 13 |
| D-Asparaginamide | 10 |
| D-Methioninamide | 6.3 |
| D-Prolinamide | 0.4 |
Data adapted from Baek et al., 2001. nih.gov
Table 3: Example Metabolic Engineering Strategies in E. coli for this compound Production
| Strategy | Target Gene/Pathway | Rationale | Reference |
| Pathway Introduction | Introduce gene for D-amino acid amidase or glutamine synthetase | Establish a biosynthetic route from a precursor (e.g., D-glutamic acid) to this compound. | wikipedia.orgmdpi.com |
| Precursor Enhancement | Overexpress ppc gene (phosphoenolpyruvate carboxylase) | Increase the pool of oxaloacetate, a key precursor for glutamate (B1630785) synthesis. | acs.org |
| Block Competing Pathway | Knockout metA gene (homoserine O-succinyltransferase) | Prevent the conversion of aspartate semialdehyde to homoserine, redirecting flux towards other aspartate-family amino acids. | acs.org |
| Block Degradation | Knockout gadA/gadB genes (glutamate decarboxylase) | Prevent the degradation of the glutamate precursor. | sciengine.com |
Advanced Analytical Techniques for D Glutaminamide Research
Chromatographic Separation Methods for Enantiomeric Analysis
Chromatographic techniques are fundamental in the enantiomeric analysis of chiral molecules like D-glutaminamide. These methods separate enantiomers by exploiting their differential interactions with a chiral environment, most commonly a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. csfarmacie.cz The choice of CSP is critical and is based on creating a transient diastereomeric complex between the analyte and the chiral selector, leading to different retention times for the enantiomers. scielo.br
For the analysis of amino acid enantiomers, including derivatives of glutamine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are renowned for their broad applicability and high enantiorecognition capabilities. mdpi.com Macrocyclic glycopeptide CSPs, like those employing teicoplanin, are advantageous for the direct analysis of underivatized amino acids due to their compatibility with aqueous mobile phases. sigmaaldrich.com These CSPs can interact with chiral molecules through various mechanisms including hydrogen bonding, dipole-dipole interactions, and steric repulsion. csfarmacie.cz
The mobile phase composition, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve the best separation. csfarmacie.cz For instance, in the separation of acetyl-glutamine enantiomers, a mobile phase of n-hexane (with 0.1% acetic acid) and ethanol (B145695) was successfully used with a Chiralpak AD-H column. nih.gov
Table 1: HPLC Parameters for Enantiomeric Separation of Glutamine Derivatives
| Parameter | Acetyl-Glutamine Enantiomers | General Amino Acid Enantiomers |
| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) nih.gov | CROWNPAK CR-I(+)/(-) (150 mm x 3.0 mm, 5 µm) spincotech.com |
| Mobile Phase | n-Hexane (0.1% acetic acid) / Ethanol (75:25, v/v) nih.gov | Acetonitrile / Ethanol / Water / TFA (80:15:5:0.5) spincotech.com |
| Flow Rate | 0.6 mL/min nih.gov | 0.6 mL/min spincotech.com |
| Detection | Mass Spectrometry (MS) nih.gov | Mass Spectrometry (MS) spincotech.com |
| Column Temp. | Not Specified | 25 °C spincotech.com |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography (UPLC), also known as Ultra-Performance Liquid Chromatography, coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant advantages for trace analysis due to its high resolution, sensitivity, and speed. measurlabs.com This technique is particularly valuable for detecting low-abundance enantiomers like this compound in complex biological matrices. uwaterloo.ca The use of smaller particle sizes in UPLC columns (typically <2 µm) results in sharper peaks and improved separation efficiency compared to conventional HPLC. researchgate.net
UPLC-MS/MS methods are highly selective and sensitive, capable of detecting analytes at parts per billion (ppb) or even parts per trillion (ppt) levels. measurlabs.comintertek.com For the analysis of amino acids, including glutamine, sample preparation often involves protein precipitation followed by solid-phase extraction to remove interferences. wur.nl The combination of chromatographic separation with the specificity of tandem mass spectrometry, which involves the selection of a precursor ion and its specific fragment ions (multiple reaction monitoring or MRM), provides excellent quantitative accuracy. chromatographyonline.com For example, a UPLC-MS/MS method for glutamic acid achieved a limit of quantification (LLOQ) of 30.9 ng/mL in plasma. wur.nl
Recent studies have utilized UPLC-MS/MS for the analysis of D-amino acids in various biological samples. For instance, D-glutamine was tentatively identified and quantified in the secretions of murine islets using a reversed-phase LC-MS/MS method after derivatization with Marfey's reagent. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the enantiomeric analysis of volatile and thermally stable compounds. science.gov Since amino acids and their amides are non-volatile, they require a derivatization step to increase their volatility prior to GC analysis. sigmaaldrich.com This derivatization is often performed with a chiral derivatizing agent (CDA), which converts the enantiomers into diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. jfda-online.com
Alternatively, a non-chiral derivatization can be performed to increase volatility, followed by separation on a chiral GC column. researchgate.net Common derivatizing agents include alkyl chloroformates and silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net However, care must be taken as some derivatization methods, particularly those involving high temperatures or acidic/alkaline conditions, can cause racemization, leading to inaccurate quantification of the D-enantiomer. researchgate.net For example, derivatization with pentafluoropropionic anhydride/heptafluorobutanol was found to cause racemization, while methyl chloroformate/methanol did not. researchgate.net
The choice of the chiral column is also crucial. Chirasil-Val capillary columns are often used for the separation of amino acid enantiomers. researchgate.netnih.gov A GC-MS method using in-situ derivatization with heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) has been developed for the chiral analysis of secondary amino acids. nih.gov
Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Amino Acid Enantiomers
| Derivatizing Agent | Advantages | Disadvantages |
| Pentafluoropropionic anhydride/heptafluorobutanol | High sensitivity researchgate.net | Can cause racemization researchgate.net |
| Methyl chloroformate/methanol | No observed racemization researchgate.net | Can induce protein/peptide hydrolysis researchgate.net |
| Heptafluorobutyl chloroformate (HFBCF) | Immediate reaction in aqueous matrices researchgate.net | Requires subsequent amidation for some applications nih.gov |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Forms stable derivatives sigmaaldrich.com | Sensitive to moisture, may require longer reaction times sigmaaldrich.com |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for the structural confirmation and identification of this compound and for studying its metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules. cas.czazolifesciences.com For this compound, ¹H and ¹³C NMR would provide characteristic chemical shifts and coupling constants that confirm its molecular structure. NMR is also invaluable for studying molecular conformation and intermolecular interactions. nih.gov
In the context of metabolic studies, NMR, particularly ¹³C NMR, is a powerful tool for metabolic flux analysis. nih.gov By using ¹³C-labeled substrates, such as [1,2-¹³C]glutamine, researchers can trace the metabolic pathways of the compound within cells or organisms. nih.gov This allows for the identification and quantification of downstream metabolites, providing insights into the metabolic activity of this compound. For example, ¹³C NMR analysis has been used to show that L-glutamine can be metabolized via the γ-glutamyl cycle to produce glutathione (B108866). nih.gov While direct NMR studies specifically on this compound metabolism are less common, the principles are directly applicable. The preservation of the sample integrity during NMR analysis is a key advantage for studying biological systems. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Metabolite Identification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of their molecular weight. msu.edu When coupled with a separation technique like LC or GC, it becomes a powerful tool for identifying compounds in complex mixtures. researchgate.net
High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) instruments, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.netnih.gov This high mass accuracy is crucial for the unambiguous identification of metabolites by allowing for the determination of their elemental composition. nih.gov In metabolomics, HRMS is essential to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). animbiosci.organimbiosci.org For instance, HRMS can resolve N⁶-acetyllysine from N-acetylglutamine, which would be challenging with unit mass resolution instruments. researchgate.net The deamidation of glutamine residues is a common post-translational modification, and HRMS is critical for accurately identifying these modifications, as the deamidated peptide is only separated by a very small mass difference from the ¹³C isotope peak of the amidated form. nih.gov
Advanced Metabolomics and Fluxomics Methodologies
The study of this compound, a D-enantiomer of the more common L-glutamine, requires sophisticated analytical techniques to elucidate its metabolic roles and dynamics within biological systems. Advanced methodologies in metabolomics and fluxomics provide the necessary sensitivity and specificity to track this compound, differentiate it from its L-isomer, and understand its metabolic pathways.
Isotopic Labeling Strategies for this compound Metabolic Flux Determination
Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell or organism. nih.gov By introducing substrates enriched with stable isotopes (like ¹³C, ¹⁵N, or ²H), researchers can trace the path of atoms through metabolic networks. nih.govfrontiersin.org This approach is crucial for determining the production and consumption rates of this compound, providing insights into its metabolic significance.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy where cells are cultured in media containing "heavy" isotopically labeled amino acids. thermofisher.comsigmaaldrich.com For this compound research, a similar principle can be applied by providing labeled precursors. The rate at which the heavy isotopes are incorporated into the this compound pool reflects the metabolic flux through the pathways that synthesize it. frontiersin.org For instance, cells can be supplied with ¹³C- or ¹⁵N-labeled L-glutamine or other potential precursors to trace their conversion to this compound.
The core principle of MFA is that the isotopic labeling patterns of intracellular metabolites are directly determined by the underlying metabolic fluxes. nih.govfrontiersin.org By measuring these patterns using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different metabolic pathways converging on a single metabolite can be calculated. nih.govfrontiersin.org For example, using a combination of tracers such as [U-¹³C₆]-glucose and [U-¹³C₅]-glutamine can help distinguish the carbon sources contributing to the synthesis of this compound's backbone. biorxiv.org
The choice of isotopic tracer is critical for maximizing the information obtained from the experiment. Different tracers provide insights into different pathways. biorxiv.org A typical workflow involves developing a biochemical reaction network model, selecting optimal tracers, culturing cells with these tracers until an isotopic steady state is reached, and then analyzing the isotopic enrichment in target metabolites. d-nb.infovanderbilt.edu
Table 1: Common Isotopic Tracers for Amino Acid Metabolic Flux Analysis
| Isotope Tracer | Typical Application | Information Gained |
|---|---|---|
| [U-¹³C₆]-Glucose | Central Carbon Metabolism | Traces the contribution of glucose-derived carbons to the amino acid backbone. biorxiv.orgd-nb.info |
| [U-¹³C₅, ¹⁵N₂]-Glutamine | Glutamine/Glutamate (B1630785) Metabolism | Simultaneously traces carbon and nitrogen flux from glutamine into other metabolites, including potential this compound synthesis. |
| ¹⁵N-Ammonium Chloride | Nitrogen Metabolism | Tracks the incorporation of nitrogen into amino acids and their derivatives from a primary nitrogen source. |
| [1,2-¹³C₂]-Glucose | Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway | Reveals relative fluxes through upper glycolysis and the pentose phosphate pathway. biorxiv.org |
Quantitative Metabolite Profiling in Cellular and Organismal Models
To understand the role of this compound, it is essential to accurately measure its concentration in various biological samples. Quantitative metabolite profiling, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the standard for this purpose due to its high sensitivity and specificity. mdpi.comwur.nl
The process involves extracting metabolites from cellular or organismal models, separating them chromatographically, and then detecting and quantifying them using a mass spectrometer. A significant challenge in this compound analysis is separating it from its much more abundant stereoisomer, L-glutamine. This is typically achieved using chiral chromatography columns that have a stationary phase capable of selectively interacting with one enantiomer over the other. shimadzu.co.kr For example, CROWNPAK CR-I(+) and CR-I(-) columns can be used to separate D- and L-forms of amino acids. shimadzu.co.kr
In a recent study, a reversed-phase LC-MS/MS method was optimized to quantify D-amino acids secreted from murine islets. chromatographyonline.com Using a derivatizing agent (Marfey's reagent) that reacts with amino acids, researchers were able to separate and quantify D-glutamine, among other D-amino acids. chromatographyonline.com The study tentatively identified D-glutamine being secreted at concentrations of 120 ± 50 fmol per islet per hour in high glucose conditions. chromatographyonline.com Such methods allow for the precise determination of this compound concentrations even in complex biological matrices. mdpi.com
The development of a quantitative method requires careful validation, including establishing linearity, limits of detection (LOD), and limits of quantification (LLOQ). wur.nl The use of stable isotope-labeled internal standards, such as D-glutamine labeled with ¹³C or ¹⁵N, is crucial for accurate quantification by correcting for variations during sample preparation and analysis. wur.nl
Table 2: Example Performance of an LC-MS/MS Method for Amino Acid Quantification
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LLOQ) | Linearity (R²) |
|---|---|---|---|
| Gamma-aminobutyric acid (GABA) | 0.12 ng/mL | 3.4 ng/mL | >0.99 |
| Glutamic Acid | 4.4 ng/mL | 30.9 ng/mL | >0.99 |
| D/L Amino Acids (General) | Not specified | 12.5 or 62 ng/mL | >0.98 |
Data derived from representative studies on amino acid quantification. mdpi.comwur.nl
Enzymatic Assays and Biosensor Development for this compound Detection
Enzymatic assays offer a cost-effective, sensitive, and highly selective alternative to chromatographic methods for detecting specific metabolites. nih.gov For D-amino acids, these assays often rely on the strict stereospecificity of certain enzymes, most notably D-amino acid oxidase (DAAO). nih.govfrontiersin.org
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide (H₂O₂). frontiersin.orgwikipedia.org This enzyme exhibits broad substrate specificity for neutral and polar D-amino acids but is generally inactive towards acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.orgfrontiersin.org The reaction products, particularly H₂O₂, can be readily measured using various detection methods, including colorimetric or fluorometric assays. frontiersin.orgdatabiotech.co.il
A typical enzymatic assay involves incubating a sample with DAAO and then measuring the amount of product formed. r-biopharm.com For example, the H₂O₂ produced can be detected in a coupled reaction with horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic or fluorogenic substrate. d-aminoacids.com The resulting signal is directly proportional to the concentration of the D-amino acid in the sample.
Building on this principle, biosensors for D-amino acid detection have been developed. A biosensor is an analytical device that converts a biological response into a measurable signal. d-aminoacids.com Amperometric biosensors are common for this application. They typically consist of an electrode on which DAAO is immobilized. d-aminoacids.commdpi.com When the target D-amino acid is present, the DAAO-catalyzed reaction produces H₂O₂, which is then electrochemically oxidized or reduced at the electrode surface, generating a current that correlates with the analyte concentration. d-aminoacids.com These biosensors can be highly stable and reusable. rsc.org For instance, screen-printed amperometric biosensors have demonstrated stability over a 56-day period. rsc.org
The development of these technologies for the specific detection of this compound would depend on the activity of DAAO or other suitable enzymes towards it. While DAAO from sources like Rhodotorula gracilis has broad specificity, engineering the enzyme could enhance its activity or selectivity for particular D-amino acids. mdpi.comnih.gov
Table 3: Comparison of D-Amino Acid Detection Technologies
| Technology | Principle | Key Features | Common Enzyme |
|---|---|---|---|
| Enzymatic Assay (Spectrophotometric) | DAAO produces H₂O₂, which is detected by a coupled reaction with HRP and a chromogenic substrate. frontiersin.org | Low-cost, high-throughput adaptable, sensitive, and selective. nih.govnih.gov | D-amino acid oxidase (DAAO), Horseradish Peroxidase (HRP) |
| Amperometric Biosensor | DAAO is immobilized on an electrode; the H₂O₂ produced is electrochemically detected. d-aminoacids.com | Rapid response, reusable, can be miniaturized for in-vivo measurements. rsc.orgnih.gov | D-amino acid oxidase (DAAO) |
| Fluorimetric Assay | The H₂O₂ product from the DAAO reaction is used to oxidize a non-fluorescent substrate into a fluorescent product. d-aminoacids.com | High sensitivity. | D-amino acid oxidase (DAAO) |
Future Directions and Interdisciplinary Research Opportunities
Unexplored Biological Roles of D-Glutaminamide in Non-Mammalian Systems
While the functions of this compound remain largely enigmatic, recent studies on its precursor, D-glutamine, offer compelling avenues for exploration in non-mammalian systems. A notable study found that D-glutamine acts as a signaling molecule, affecting the quorum sensing of Lactiplantibacillus plantarum A3 and modulating the intestinal microbiota in mice. nih.gov This finding strongly suggests that this compound could also function as a signaling molecule within complex microbial communities, influencing inter-species communication, biofilm formation, and host-microbe interactions. frontiersin.orgwikipedia.org
The potential roles of this compound extend to various other non-mammalian organisms:
Bacteria: Beyond signaling, D-amino acids are crucial for the integrity of the peptidoglycan cell wall. nih.govfrontiersin.org While D-alanine and D-glutamate are the most common, other D-amino acids can be incorporated, sometimes conferring resistance to antibiotics. nih.gov Future research should investigate whether this compound can be synthesized by bacteria and incorporated into their cell walls or other structures, potentially influencing cell morphology, viability, and pathogenicity.
Insects: Insects utilize a range of antimicrobial peptides (AMPs) for defense, some of which are known to contain D-amino acids, enhancing their stability against proteases. nih.gov The presence of free D-amino acids has been reported in the hemolymph of insects since the 1950s. wikipedia.org It is conceivable that this compound could be a component of insect AMPs or act as a neuromodulator, areas that are currently unexplored.
Plants: Plants can take up and metabolize various D-amino acids, which can act as signaling molecules, nitrogen sources, or even growth inhibitors depending on the compound and concentration. researchgate.netmdpi.comnih.gov Given that L-glutamine is a central molecule in plant nitrogen metabolism, investigating the metabolic pathways and physiological effects of this compound could reveal novel regulatory mechanisms in plant development, stress response, and nutrient cycling. nih.govnih.gov
Table 1: Potential Unexplored Biological Roles of this compound in Non-Mammalian Systems
| System | Potential Role | Rationale for Investigation |
|---|---|---|
| Bacteria | Quorum Sensing & Interspecies Signaling | D-glutamine, its precursor, influences quorum sensing in Lactiplantibacillus plantarum. nih.gov |
| Peptidoglycan Modification | Bacteria incorporate various D-amino acids into their cell walls to alter structure and resistance. nih.gov | |
| Insects | Component of Antimicrobial Peptides (AMPs) | D-amino acids enhance the stability and activity of peptides against degradation. |
| Neuromodulation | D-amino acids like D-serine are known neuromodulators in mammals; similar roles may exist in insects. nih.gov | |
| Plants | Nitrogen Metabolism & Signaling | L-glutamine is central to nitrogen transport and assimilation; D-isomers could have regulatory roles. researchgate.netnih.gov |
Advanced Structural and Mechanistic Investigations of this compound-Modifying Enzymes
The synthesis and degradation of this compound are fundamental to understanding its biological roles, yet the enzymes responsible for its metabolism are unknown. Research should focus on identifying and characterizing these enzymes, which likely belong to known families that act on related substrates. nih.gov Key enzyme classes to investigate include:
Racemases: Glutamate (B1630785) racemases, which convert L-glutamate to D-glutamate, are well-characterized in bacteria. nih.gov It is plausible that a novel or promiscuous racemase exists that can convert L-glutamine to D-glutamine, the direct precursor to this compound.
Amidases and Synthetases: The conversion between D-glutamine and this compound would be catalyzed by an amidase or a synthetase. Investigating known glutaminases and glutamine synthetases for activity with D-enantiomers could be a starting point. nih.gov Alternatively, screening microbial genomes for novel D-amino acid amidases could reveal enzymes with specific activity for this compound. nih.gov
Transaminases and Dehydrogenases: These enzymes are involved in the broader metabolism of amino acids. Characterizing their stereospecificity is crucial to understanding the metabolic fate of this compound in various organisms. researchgate.net
Advanced techniques such as cryo-electron microscopy and X-ray crystallography will be essential for determining the three-dimensional structures of these enzymes. This structural information, combined with kinetic assays and computational modeling, will provide a detailed mechanistic understanding of substrate recognition, stereoselectivity, and catalytic action. Elucidating these mechanisms is a prerequisite for the rational engineering of these enzymes for biotechnological purposes.
Table 2: Candidate Enzyme Classes for this compound Metabolism Studies
| Enzyme Class | Potential Function | Focus of Investigation |
|---|---|---|
| Amino Acid Racemases | Synthesis of D-glutamine from L-glutamine | Identify novel racemases with specificity for glutamine. |
| Amidases / Synthetases | Interconversion of D-glutamine and this compound | Screen known glutaminases and synthetases for D-isomer activity; discover novel D-specific amidases. nih.gov |
| Peptidases | Hydrolysis of peptides containing this compound | Characterize D-aminopeptidases and other proteases for their ability to cleave this compound-containing peptides. nih.gov |
| Oxidases / Dehydrogenases | Degradation of D-glutamine/D-glutaminamide | Investigate the activity of D-amino acid oxidases with D-glutamine and its amide. researchgate.net |
Development of Novel Research Tools and Genetic Systems for D-Amino Acid Studies
Progress in understanding this compound is contingent on the development and application of advanced analytical and genetic tools capable of detecting, quantifying, and manipulating D-amino acids with high sensitivity and specificity. researchgate.net
Analytical Methods: Existing methods for chiral amino acid analysis, such as high-performance liquid chromatography (HPLC) with chiral columns and mass spectrometry, need to be optimized for the specific detection of this compound in complex biological matrices like microbial cultures, hemolymph, or plant tissues. creative-proteomics.comspringernature.com The development of fluorescent probes that selectively bind to this compound could enable real-time imaging of its distribution in cells and tissues.
Genetic Code Expansion: A powerful strategy for investigating the function of D-amino acids is their site-specific incorporation into proteins. nih.govfrontiersin.org This involves engineering aminoacyl-tRNA synthetase/tRNA pairs that are orthogonal to the host's translation machinery and specific for a D-amino acid. frontiersin.org Developing such a system for this compound would allow for the creation of proteins with novel structural and functional properties, providing insights into the effects of this specific D-amino acid residue on protein stability, folding, and enzymatic activity. nih.gov
Genetic Systems: Creating knockout or overexpression mutants for the genes encoding this compound-modifying enzymes in model organisms (e.g., E. coli, B. subtilis, Arabidopsis thaliana) will be crucial. These genetic systems will enable researchers to study the physiological consequences of ablating or increasing the production of this compound, thereby linking its presence to specific biological functions.
Table 3: Research Tools and Their Application to this compound Studies
| Tool/System | Description | Specific Application for this compound |
|---|---|---|
| Chiral Chromatography & Mass Spectrometry | Analytical techniques for separating and identifying stereoisomers. researchgate.net | Quantify endogenous levels of this compound in diverse biological samples. |
| Genetic Code Expansion | Engineering the ribosome to incorporate non-canonical amino acids into proteins. nih.govfrontiersin.org | Produce proteins containing this compound at specific sites to study its structural and functional impact. |
| Mirror-Image Phage Display | A technique to discover D-peptides that bind to specific targets. pnas.org | Identify D-peptides containing this compound with therapeutic potential. |
| CRISPR-Cas9 Gene Editing | A tool for creating targeted gene knockouts or modifications. | Develop model organisms lacking the ability to synthesize or degrade this compound to uncover its physiological roles. |
Integration of Omics Data for Systems-Level Understanding of this compound Metabolism
A systems biology approach, integrating multiple "omics" datasets, is necessary to build a comprehensive picture of this compound metabolism and its regulatory networks. cbirt.net This involves the parallel analysis of the transcriptome, proteome, and metabolome of an organism under conditions where this compound levels are perturbed.
Metabolomics: Untargeted metabolomics can identify and quantify this compound and related metabolites, providing a direct readout of the metabolic state.
Proteomics: Quantitative proteomics can identify the proteins whose expression levels change in response to this compound, including the metabolic enzymes directly involved in its pathway and downstream effector proteins.
Transcriptomics: RNA-sequencing can reveal the genes and regulatory pathways that are transcriptionally responsive to the presence of this compound, offering clues about its signaling functions.
By integrating these datasets into genome-scale metabolic models, researchers can computationally predict metabolic fluxes and identify key control points in this compound pathways. mdpi.comtum.de This approach can generate testable hypotheses about the function of specific genes and the broader physiological role of this compound, moving from correlational observations to a mechanistic, systems-level understanding.
Applications in Synthetic Biology for Rational Design of Biological Systems
The unique properties of D-amino acids make them valuable building blocks for synthetic biology. nih.gov The incorporation of D-amino acids into peptides can dramatically increase their stability by making them resistant to degradation by common proteases, which are stereospecific for L-amino acids. nih.gov
This compound could be a particularly useful component in the rational design of novel biomolecules and systems:
Peptide Therapeutics: Designing therapeutic peptides that incorporate this compound could lead to drugs with significantly longer half-lives and improved efficacy. pnas.orgnih.gov Its polar, uncharged side chain offers different chemical properties compared to the more commonly studied D-alanine or D-aspartate.
Engineered Proteins: The site-specific insertion of this compound into proteins could be used to fine-tune their properties. For example, it could be used to introduce a specific hydrogen bonding pattern to stabilize a protein's structure or alter its active site to change substrate specificity. nih.gov
Metabolic Engineering: With a thorough understanding of the enzymes involved in this compound metabolism, it will be possible to engineer microorganisms to produce this compound as a specialty chemical or building block for pharmaceuticals and other materials. This involves designing and constructing synthetic metabolic pathways in tractable host organisms like E. coli or yeast.
The rational design of these biological systems requires a deep, interdisciplinary integration of structural biology, enzymology, genetics, and computational modeling, representing a significant opportunity for innovation at the intersection of chemistry and biology.
Q & A
Q. How can researchers enhance transparency in reporting this compound-related findings?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials. Use structured abstracts to highlight hypotheses, methods, and limitations. Pre-register studies on platforms like Open Science Framework .
Tables for Methodological Reference
Table 1 : Key Parameters for this compound LC-MS/MS Quantification
| Parameter | Specification |
|---|---|
| Column | Chiralpak IG-3 (150 × 4.6 mm, 3 µm) |
| Mobile Phase | 70:30 Methanol:Ammonium Acetate (10 mM, pH 6.8) |
| Ionization | ESI Positive Mode (m/z 147.1 → 84.0) |
| LOD/LOQ | 0.01 µM / 0.03 µM |
| Recovery Rate | 98.5 ± 2.1% (n=6) |
| Adapted from enzymatic assay validation protocols |
Table 2 : Stability of this compound in PBS (pH 7.4) at 25°C
| Time (Days) | % Remaining (Mean ± SD) |
|---|---|
| 0 | 100.0 ± 0.0 |
| 7 | 98.2 ± 1.5 |
| 14 | 95.4 ± 2.3 |
| 30 | 89.1 ± 3.7 |
| Data from accelerated degradation studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
